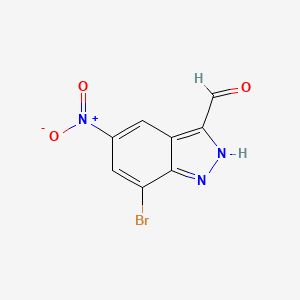

7-BROMO-5-NITRO-1H-INDAZOLE-3-CARBALDEHYDE

Description

Significance of Indazole Heterocycles in Contemporary Organic Synthesis

Indazole, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a vital structural motif in organic and medicinal chemistry. researchgate.netnih.govnih.gov The indazole nucleus is a key component in a variety of synthetic compounds that exhibit a wide spectrum of pharmacological properties, including antitumor, anti-inflammatory, antimicrobial, and antiarrhythmic activities. researchgate.netnih.govnih.gov This diverse bioactivity has established indazole derivatives as crucial scaffolds in drug design. researchgate.net

The significance of this heterocyclic system is underscored by its presence in several FDA-approved drugs. For instance, Axitinib is used to treat renal cell cancer, Niraparib is an anti-cancer medication for ovarian and other cancers, and Entrectinib targets non-small cell lung cancer. nih.gov Benzydamine, another indazole derivative, is widely used as a nonsteroidal anti-inflammatory drug with local anesthetic properties. nih.govwikipedia.org The ability of the indazole structure to act as a bioisostere of indole, capable of forming strong hydrogen bonds with biological targets, contributes to its frequent use in the development of kinase inhibitors. nih.gov Given their therapeutic potential and the limited availability of indazoles from natural sources, the development of innovative and efficient synthetic methodologies for creating functionalized indazole derivatives remains a critical focus in contemporary organic synthesis. researchgate.netijsdr.orgcaribjscitech.com

The 1H-Indazole-3-Carbaldehyde Moiety as a Core Synthetic Intermediate

The 1H-indazole-3-carbaldehyde structure is a highly valuable and versatile intermediate in organic synthesis, serving as a gateway to a wide array of 3-substituted indazole derivatives. nih.govrsc.org The aldehyde functional group at the 3-position is particularly useful due to its reactivity, allowing for a multitude of chemical transformations. chemimpex.com

This moiety provides a convenient handle for constructing more complex molecular architectures. For example, the aldehyde can be readily converted into:

Alkenes through classic reactions like Knoevenagel and Wittig condensations. nih.gov

Other heteroaromatic systems (such as oxazoles, thiazoles, and benzimidazoles) via cyclization reactions. nih.gov

Secondary alcohols and amines through reduction and reductive amination, respectively. nih.gov

This synthetic flexibility makes 1H-indazole-3-carbaldehydes essential building blocks for creating libraries of novel compounds for drug discovery and materials science. chemimpex.com Optimized procedures, such as the nitrosation of indoles, provide an efficient and general route to access these key intermediates, accommodating both electron-rich and electron-deficient precursors and minimizing side reactions. rsc.orgrsc.org

Fundamental Structural Characteristics and Tautomeric Considerations in Indazole Systems

The indazole molecule, with the chemical formula C₇H₆N₂, is an aromatic 10-π electron heterocyclic system. researchgate.netresearchgate.net Structurally, it is composed of a pyrazole ring fused to a benzene ring. nih.gov The numbering of the atoms begins at the nitrogen bearing a hydrogen atom (position 1) and proceeds around the pyrazole ring. researchgate.net

A defining feature of N-unsubstituted indazoles is annular tautomerism, a process where a proton can occupy different positions on the nitrogen atoms of the heterocyclic ring. researchgate.net Indazoles primarily exist in two tautomeric forms: 1H-indazole and 2H-indazole. researchgate.netnih.gov

| Tautomer | Description | Stability |

| 1H-Indazole | The proton is located on the nitrogen atom at position 1. | Generally the more thermodynamically stable and predominant form. nih.govnih.govnih.gov |

| 2H-Indazole | The proton is located on the nitrogen atom at position 2. | Less stable than the 1H-tautomer. researchgate.net |

This tautomerism is not merely a structural curiosity; it profoundly influences the synthesis, reactivity, and physical and biological properties of indazole derivatives. nih.gov The formation of a specific tautomer can depend on reaction conditions and the nature of substituents on the ring. researchgate.net While the 1H-tautomer is typically dominant, the 2H-tautomer is also crucial for drug development, and its formation can be favored under certain conditions or with specific substitution patterns. researchgate.netresearchgate.net Understanding and controlling this tautomeric equilibrium is essential for the rational design and synthesis of targeted indazole-based compounds.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-nitro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3O3/c9-6-2-4(12(14)15)1-5-7(3-13)10-11-8(5)6/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTCLZBDUIAANR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNC(=C21)C=O)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646837 | |

| Record name | 7-Bromo-5-nitro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-53-2 | |

| Record name | 7-Bromo-5-nitro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Elucidation of 7 Bromo 5 Nitro 1h Indazole 3 Carbaldehyde and Indazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of indazole derivatives in solution. nih.gov By analyzing various NMR parameters, including chemical shifts, coupling constants, and nuclear Overhauser effects, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Chemical Shift Analysis

One-dimensional NMR spectra provide fundamental information about the chemical environment of each nucleus. In ¹H NMR, the chemical shifts of protons are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the aldehyde function. For N-unsubstituted indazoles, the NH proton typically appears as a broad signal at a very downfield chemical shift. chemicalbook.com The aromatic protons on the benzene (B151609) ring will show distinct signals whose positions are dictated by the substitution pattern.

¹³C NMR spectroscopy is particularly effective for distinguishing between N-1 and N-2 substituted indazole isomers and for confirming the carbon skeleton. nih.govacs.org The chemical shifts of the carbon atoms in the indazole ring are sensitive to the substituent effects. nih.gov The aldehyde carbon (CHO) is readily identifiable by its characteristic downfield resonance.

¹⁵N NMR provides direct insight into the electronic environment of the nitrogen atoms. The chemical shifts of N1 and N2 are significantly different, which is useful for studying tautomerism and confirming the position of substitution on the indazole ring. acs.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted 1H-Indazole-3-carbaldehydes Note: Data is compiled from analogous compounds. nih.govrsc.org Actual values for the title compound may vary.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| NH | ~13.5 - 14.5 (br s) | - |

| C3-CHO | ~10.2 (s) | ~187 |

| H-4 | ~8.5 (d) | - |

| C4 | - | ~128 |

| C5 | - | ~145 (due to NO₂) |

| H-6 | ~8.0 (d) | - |

| C6 | - | ~121 |

| C7 | - | ~115 (due to Br) |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships (COSY, NOESY, HSQC, HMBC)

Two-dimensional NMR experiments are indispensable for establishing detailed molecular connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu It would be used to identify adjacent protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (one-bond ¹H-¹³C correlations). sdsu.edu This technique allows for the unambiguous assignment of carbon signals based on the assignments of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. researchgate.net This is useful for determining the spatial arrangement and conformation. For example, a NOESY correlation between the aldehyde proton and the H-4 proton would confirm their proximity.

Table 2: Expected 2D NMR Correlations for 7-Bromo-5-nitro-1H-indazole-3-carbaldehyde

| Experiment | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H ↔ ¹H | H-4 ↔ H-6 (if coupled) |

| HSQC | ¹H ↔ ¹³C (1-bond) | H-4 ↔ C4; H-6 ↔ C6; CHO ↔ C(CHO) |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | CHO ↔ C3, C3a; H-4 ↔ C3, C5, C7a; H-6 ↔ C4, C5, C7a |

| NOESY | ¹H ↔ ¹H (through space) | CHO ↔ H-4; NH ↔ H-7 (in 2H-tautomer) |

Application of NMR in Elucidating Tautomeric Equilibria of Indazole Systems

N-unsubstituted indazoles can exist as two annular tautomers, 1H-indazole and 2H-indazole. The position of this equilibrium is influenced by factors such as substitution, solvent polarity, and temperature. bohrium.comresearchgate.net NMR spectroscopy is a primary tool for studying this dynamic process. bohrium.com

In solution, if the proton exchange between the two tautomers is slow on the NMR timescale, separate signals for each tautomer can be observed. If the exchange is fast, a single set of averaged signals will be present. researchgate.net For most N-unsubstituted indazoles, the 1H-tautomer is thermodynamically more stable. nih.gov The presence of strong electron-withdrawing groups can influence this preference. By using variable-temperature NMR studies and analyzing ¹H, ¹³C, and particularly ¹⁵N chemical shifts, the populations of each tautomer and the thermodynamics of the equilibrium can be determined. nih.govbeilstein-journals.org

X-ray Crystallography for Definitive Molecular Architecture

While NMR provides the structure in solution, X-ray crystallography offers an exact and definitive picture of the molecular architecture in the solid state. researchgate.net This technique yields precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Single Crystal X-ray Diffraction for Precise Bond Parameters

Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of crystalline compounds. rsc.org Analysis of a suitable crystal of this compound would provide precise measurements of all bond lengths and angles. The indazole ring is expected to be nearly planar, with the nitro and aldehyde groups also showing a high degree of planarity with the ring system to maximize conjugation. nih.gov

Table 3: Representative Bond Parameters for Substituted Indazoles from X-ray Crystallography Note: Data is compiled from analogous structures. nih.govmdpi.com

| Bond | Typical Length (Å) | Angle | Typical Value (°) |

|---|---|---|---|

| N1-N2 | ~1.37 | C7a-N1-N2 | ~112 |

| N2-C3 | ~1.33 | N1-N2-C3 | ~105 |

| C3-C3a | ~1.43 | N2-C3-C3a | ~111 |

| C-Br | ~1.89 | C6-C7-Br | ~120 |

| C-N (nitro) | ~1.47 | O-N-O | ~124 |

| C-C (aldehyde) | ~1.48 | C3-C(CHO)-O | ~123 |

| C=O (aldehyde) | ~1.21 |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, C=O⋅⋅⋅π Interactions)

The arrangement of molecules in the crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, several key interactions are anticipated:

Hydrogen Bonding: The N-H group of the indazole ring is a strong hydrogen bond donor. It is likely to form hydrogen bonds with acceptors on neighboring molecules, such as the oxygen atoms of the nitro group (N-H···O-N), the aldehyde group (N-H···O=C), or the N2 atom of another indazole ring (N-H···N2), often leading to the formation of dimers or chains. acs.orgnih.gov

π-π Stacking: The planar aromatic indazole rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces. mdpi.com This is a common packing motif in aromatic heterocyclic compounds.

C=O⋅⋅⋅π Interactions: The electron-rich π system of the indazole ring can interact with the electrophilic carbon atom of the aldehyde group on an adjacent molecule.

Halogen Bonding: The bromine atom can act as a halogen bond donor, potentially interacting with the oxygen atoms of the nitro or aldehyde groups on a neighboring molecule (C-Br···O). mdpi.com

Crystallographic Insights into Molecular Conformation and Solid-State Packing

While a specific crystal structure for this compound has not been reported in publicly accessible databases, a comprehensive understanding of its probable solid-state conformation can be extrapolated from the crystallographic data of analogous compounds. These analogs, which share key structural motifs such as the indazole core, bromo and nitro substituents, and the 3-carbaldehyde group, provide a robust framework for predicting the molecular geometry and intermolecular interactions of the title compound.

Molecular Conformation: A Largely Planar Scaffold

Crystallographic studies of various substituted indazoles consistently demonstrate that the fused bicyclic indazole ring system is nearly planar. For instance, the crystal structure of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole reveals that the indazole fused-ring system has a root-mean-square deviation of just 0.008 Å from planarity. This inherent planarity is a critical feature of the indazole core and is expected to be maintained in this compound.

The substituents on the indazole ring also adopt specific orientations relative to the bicyclic system. In the aforementioned 3-bromo-6-nitro analog, the nitro group is nearly coplanar with the indazole ring, exhibiting a dihedral angle of only 4.5(2)°. This coplanarity suggests a degree of electronic conjugation between the nitro group and the aromatic system. Similarly, in the crystal structure of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole , the indazole unit is planar to within 0.0171(10) Å and forms a small dihedral angle of 6.50(6)° with its nitro group. Based on these findings, it is highly probable that the 5-nitro group in this compound also lies in or close to the plane of the indazole ring to maximize electronic delocalization.

Solid-State Packing: A Network of Intermolecular Interactions

The arrangement of molecules in the crystal lattice, or solid-state packing, is governed by a variety of non-covalent interactions. For substituted indazoles, hydrogen bonding, halogen bonding, and π-π stacking interactions are the primary forces that direct the supramolecular assembly.

Hydrogen Bonding: The presence of a hydrogen bond donor (the N-H of the indazole ring) and multiple acceptors (the oxygen atoms of the nitro and carbaldehyde groups, and the second nitrogen atom of the pyrazole (B372694) ring) in this compound suggests that hydrogen bonding will play a significant role in its crystal packing. In the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate , inversion dimers are formed through pairwise N—H⋯N hydrogen bonds, creating R22(8) loops. It is plausible that the title compound could form similar N—H⋯N dimers or engage in hydrogen bonding with the oxygen atoms of the nitro or carbaldehyde groups. The crystal structure of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole also displays weak C—H⋯O hydrogen bonds involving the nitro group, which contribute to the formation of a helical chain in the crystal lattice.

π-π Stacking: The planar nature of the indazole ring system makes it amenable to π-π stacking interactions. In the crystal structure of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole , oblique stacks are formed along the a-axis direction through π–π stacking interactions between the indazole unit and the pendant phenyl rings of adjacent molecules. A similar slipped π-stacking of indazole units is observed in the crystal packing of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole . It is therefore highly likely that π-π stacking of the bromo-nitro-indazole cores will be a significant feature in the solid-state packing of the title compound.

The following table summarizes the key crystallographic parameters of a relevant indazole analog:

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions |

| 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole | Monoclinic | P21/n | C—H⋯O, Br···Br |

Computational and Theoretical Investigations of 7 Bromo 5 Nitro 1h Indazole 3 Carbaldehyde and Indazole Scaffolds

Density Functional Theory (DFT) Studies for Electronic and Geometric Properties

Density Functional Theory (DFT) has become a standard tool for investigating the electronic and geometric properties of heterocyclic compounds, including the indazole scaffold. These calculations provide a fundamental understanding of a molecule's behavior at the atomic and electronic levels.

The electronic structure of indazole derivatives is also elucidated through these computational methods. researchgate.net By calculating the distribution of electron density, researchers can identify electron-rich and electron-poor regions within the molecule. For a compound like 7-bromo-5-nitro-1H-indazole-3-carbaldehyde, the electron-withdrawing nature of the nitro group at the C5 position, the bromo group at the C7 position, and the carbaldehyde group at the C3 position significantly influences the electronic landscape of the indazole core. Mapped electric potential (MEP) diagrams can visually represent these reactive sites, indicating areas prone to electrophilic or nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. irjweb.comnih.gov The energies of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) are critical indicators of a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comnih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comchimicatechnoacta.ru This indicates higher polarizability and a greater ease of undergoing chemical reactions. irjweb.com Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. irjweb.com For substituted indazoles, the nature and position of functional groups dramatically affect the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. nih.gov In this compound, the presence of multiple electron-withdrawing groups is expected to lower the LUMO energy significantly, making it a good electron acceptor.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for Illustrative Indazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Indazole Derivative A | -6.2967 | -1.8096 | 4.4871 |

| Indazole Derivative B | -5.8 | -2.2 | 3.6 |

| Indazole Derivative C | -6.5 | -1.9 | 4.6 |

Note: This table contains representative data for different indazole derivatives from various computational studies and does not represent this compound specifically. Data is illustrative of the range of values found in the literature. irjweb.comnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. researchgate.net These descriptors provide a more nuanced understanding of reactivity than the energy gap alone.

Chemical Hardness (η): Defined as half the HOMO-LUMO energy gap, hardness measures the resistance of a molecule to changes in its electron distribution. chimicatechnoacta.ru A "hard" molecule has a large energy gap, while a "soft" molecule has a small one. chimicatechnoacta.ru Soft molecules are generally more reactive. chimicatechnoacta.ru

Electronegativity (χ): This is the negative of the chemical potential and indicates a molecule's ability to attract electrons. researchgate.net

Electrophilicity Index (ω): This parameter quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a better electrophile.

Nucleophilicity (ε): This descriptor measures the electron-donating capability of a molecule.

These quantum chemical descriptors are invaluable for predicting how a molecule like this compound will interact with other reagents. researchgate.netresearchgate.net The strong electron-withdrawing substituents on its structure would likely result in a high electrophilicity index, indicating its susceptibility to nucleophilic attack.

Table 2: Calculated Quantum Chemical Descriptors for a Set of Indazole Derivatives

| Descriptor | Formula | Typical Value Range (a.u.) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.8 - 2.5 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.5 - -3.5 |

| Electronegativity (χ) | -μ | 3.5 - 4.5 |

| Electrophilicity Index (ω) | μ2 / 2η | 2.5 - 4.0 |

Note: This table presents conceptual formulas and typical value ranges for indazole derivatives based on literature and is for illustrative purposes. researchgate.net

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govnih.gov The position of the proton on one of the two nitrogen atoms in the pyrazole (B372694) ring defines the tautomer. Computational studies consistently show that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govnih.govresearchgate.net The energy difference is typically calculated to be several kcal/mol. researchgate.net

DFT calculations can accurately predict the relative energies of these tautomers. researchgate.net The stability is influenced by factors such as aromaticity, dipole moment, and the potential for intermolecular interactions like hydrogen bonding. bgu.ac.il While the 1H tautomer is generally predominant, the relative stability can be affected by the solvent environment and the nature of substituents on the indazole ring. researchgate.netbgu.ac.il For instance, in certain solvents or in the solid state, intermolecular hydrogen bonding can stabilize the 2H tautomer, sometimes leading to the crystallization of this less stable form. researchgate.netbgu.ac.il In the case of this compound, theoretical calculations would be expected to confirm the greater stability of the 1H form, where the hydrogen is attached to the N1 nitrogen atom.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is also a vital tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates.

Understanding how indazoles are synthesized or functionalized requires a detailed look at the reaction mechanism. Computational methods allow for the identification of transition states (TS)—the highest energy points along a reaction coordinate. mdpi.com The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical factor in determining the speed of a reaction. youtube.com

For instance, in the synthesis of indazoles via methods like the Cadogan cyclization, computational studies can help to distinguish between proposed mechanistic pathways, such as those involving nitrene intermediates versus non-nitrene pathways. nih.govacs.org By calculating the activation energies for each step in a proposed mechanism, researchers can determine the most likely route the reaction will take. mdpi.comnih.gov Similarly, for the functionalization of the indazole C3 position, DFT calculations can model the entire catalytic cycle, including steps like oxidative addition and reductive elimination, providing insights into the role of the catalyst and the factors controlling selectivity. mdpi.comnih.gov These theoretical investigations are crucial for optimizing reaction conditions and designing more efficient synthetic routes to complex indazole derivatives. researchgate.net

Modeling Solvent Effects on Reaction Pathways and Energetics

The solvent environment can profoundly influence the reaction pathways and energetics of chemical transformations involving indazole derivatives. Computational modeling provides a powerful tool to elucidate these effects, offering insights that are often difficult to obtain through experimental means alone. Both implicit and explicit solvent models are employed to simulate the solvent environment.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and effective in capturing the bulk electrostatic effects of the solvent on the solute. For a molecule like this compound, with its polar nitro and carbaldehyde groups, the polarity of the solvent is expected to play a crucial role in stabilizing the ground and transition states of reactions. For instance, in polar solvents, reactions proceeding through polar transition states are generally accelerated due to better stabilization of the transition state relative to the reactants.

Explicit solvent models, on the other hand, involve the inclusion of individual solvent molecules in the computational model. This approach allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. nih.gov For this compound, the indazole N-H, the nitro group oxygens, and the carbaldehyde oxygen can all participate in hydrogen bonding with protic solvents like water or alcohols. These specific interactions can significantly alter the energy barriers of reaction pathways. Computational studies on similar nitro-containing heterocyclic compounds have demonstrated that explicit solvent molecules can stabilize key intermediates and transition states, thereby affecting reaction rates and mechanisms. researchgate.net

The choice of solvent can also influence the tautomeric equilibrium of indazoles. The 1H- and 2H-tautomers of indazole can be differentially stabilized by solvents of varying polarity and hydrogen-bonding capability. Theoretical calculations have shown that for the parent indazole, the 1H-tautomer is generally more stable. nih.gov However, the presence of strong electron-withdrawing groups, such as the nitro group in this compound, can modulate this equilibrium, and the solvent can further influence the relative energies of the tautomers.

A summary of common computational models used to study solvent effects is presented in the table below.

| Model Type | Description | Advantages | Limitations |

| Implicit Models (e.g., PCM) | Solvent is treated as a continuous dielectric medium. | Computationally efficient, good for bulk solvent effects. | Does not account for specific solute-solvent interactions like hydrogen bonding. |

| Explicit Models | Individual solvent molecules are included in the calculation. | Allows for detailed analysis of specific interactions. | Computationally expensive, requires extensive sampling of solvent configurations. |

| Hybrid Models | A combination of implicit and explicit models. | Balances computational cost and accuracy by treating the first solvation shell explicitly and the bulk solvent implicitly. | Can be complex to set up and parameterize. |

Computational Prediction of Regioselectivity in Functionalization Processes

A key aspect of the chemistry of indazoles is the regioselectivity of their functionalization, particularly N-alkylation, which can occur at either the N1 or N2 position of the indazole ring. Computational methods, especially Density Functional Theory (DFT), have proven to be invaluable in predicting and understanding the factors that govern this regioselectivity. nih.govbeilstein-journals.org

For substituted indazoles, the site of functionalization is influenced by a combination of steric and electronic factors. In the case of this compound, the presence of the electron-withdrawing nitro and carbaldehyde groups, along with the bromine atom, significantly impacts the electron density distribution in the indazole ring.

Computational studies on the alkylation of similar 5-bromo-1H-indazole-3-carboxylate have shown that the regioselectivity can be controlled by the choice of reagents and reaction conditions. nih.govbeilstein-journals.org DFT calculations have been used to model the transition states for both N1 and N2 alkylation. The calculated activation energies for the two pathways can then be compared to predict the major product.

Several factors are considered in these computational predictions:

Tautomer Stability: The relative stability of the 1H- and 2H-tautomers of the starting indazole is a crucial factor. The more stable tautomer is generally present in higher concentration and may be the primary species undergoing reaction. wuxibiology.com

Nucleophilicity of Nitrogen Atoms: The calculated partial charges and frontier molecular orbital (HOMO) coefficients on the N1 and N2 atoms can provide an indication of their relative nucleophilicity. The nitrogen atom with a higher negative charge and a larger HOMO coefficient is often the more nucleophilic site.

Steric Hindrance: The substituents on the indazole ring and the nature of the electrophile can introduce steric hindrance that favors reaction at the less hindered nitrogen atom. For this compound, the bromine atom at the 7-position is adjacent to the N1 atom, which could sterically hinder the approach of a bulky electrophile to this position.

Reaction Mechanism: The reaction mechanism (e.g., SN2 or other pathways) is modeled to determine the structures and energies of the transition states. The calculated energy barriers for the competing pathways allow for a quantitative prediction of the product ratio. wuxibiology.com

The following table summarizes the predicted regioselectivity for the alkylation of a model indazole under different conditions, based on computational studies. nih.govbeilstein-journals.org

| Indazole Substrate | Electrophile | Conditions | Predicted Major Product | Rationale |

| 5-Bromo-1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃, DMF | Mixture of N1 and N2 | Similar activation energies for both pathways. beilstein-journals.org |

| 5-Bromo-1H-indazole-3-carboxylate | Ethyl tosylate | Cs₂CO₃, Dioxane | N1-alkylation | Chelation of the cesium cation between N2 and the C3-substituent directs the electrophile to N1. nih.govbeilstein-journals.org |

| 1H-Indazole | Methyl trichloroacetimidate | Acidic conditions | N2-alkylation | The reaction proceeds through the less stable 2H-tautomer, but the transition state for N2-alkylation is significantly lower in energy. wuxibiology.com |

Based on these principles, for this compound, it can be predicted that under basic conditions with a hard electrophile, N1-alkylation might be favored due to the higher negative charge on the N1 atom. However, with a bulkier electrophile or under conditions that favor chelation, N2-alkylation could become competitive or even dominant.

Molecular Dynamics (MD) Simulations in Indazole-Related Research

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their interactions with their environment over time. In the context of indazole research, MD simulations provide valuable insights into the conformational flexibility, solvation, and binding of indazole derivatives to biological targets. nih.govchemrxiv.orgnih.gov

For a molecule like this compound, which may have potential biological activity, MD simulations can be employed to:

Study Conformational Dynamics: The aldehyde group at the 3-position can rotate, and the entire molecule can exhibit various vibrational and rotational motions. MD simulations can map the conformational landscape of the molecule and identify the most stable conformations in different environments.

Analyze Solvation Shell Structure: MD simulations with explicit solvent molecules can provide a detailed picture of the solvation shell around the indazole derivative. This includes the number of solvent molecules, their orientation, and the dynamics of their exchange with the bulk solvent. This information is crucial for understanding the solubility and reactivity of the compound.

Investigate Binding to Biomolecules: If this compound is being investigated as a potential drug candidate, MD simulations can be used to study its binding to a target protein. These simulations can reveal the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand-protein complex, the stability of the complex over time, and the conformational changes that may occur upon binding. nih.gov

The general workflow of an MD simulation study for an indazole derivative interacting with a protein is outlined below.

| Step | Description | Key Information Obtained |

| 1. System Setup | The indazole derivative and the target protein are placed in a simulation box filled with solvent molecules (e.g., water) and ions to mimic physiological conditions. | Initial configuration of the system. |

| 2. Energy Minimization | The energy of the system is minimized to remove any steric clashes or unfavorable geometries. | A stable starting structure for the simulation. |

| 3. Equilibration | The system is gradually heated to the desired temperature and the pressure is adjusted to the desired value. The system is allowed to relax and reach a stable state. | A system that is in thermal and pressure equilibrium. |

| 4. Production Run | The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the trajectory of the atoms. | Dynamic behavior of the indazole derivative and the protein, interaction patterns, binding stability. |

| 5. Analysis | The trajectory data is analyzed to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), and binding free energies. | Quantitative insights into the stability, flexibility, and binding affinity of the indazole derivative. |

Through these computational and theoretical investigations, a comprehensive understanding of the chemical and physical properties of this compound and other indazole scaffolds can be achieved, guiding their synthesis, functionalization, and potential applications.

Chemical Reactivity and Strategic Functionalization of 7 Bromo 5 Nitro 1h Indazole 3 Carbaldehyde

Transformations Involving the Carbaldehyde Functionality at C3

The aldehyde group at the C3 position is a versatile handle for a variety of chemical transformations, enabling the extension of the carbon skeleton and the construction of new heterocyclic rings. 1H-Indazole-3-carboxaldehydes are valuable intermediates precisely because the aldehyde function can be readily converted into other functionalities. nih.govrsc.org

The electrophilic nature of the aldehyde's carbonyl carbon makes it an excellent substrate for nucleophilic attack by carbanions and other carbon-based nucleophiles. This reactivity is fundamental to key carbon-carbon bond-forming reactions.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base. The resulting product is an α,β-unsaturated system, which can serve as a precursor for further synthetic manipulations.

Wittig Condensation: The reaction of the C3-carbaldehyde with a phosphorus ylide (a Wittig reagent) provides a direct and highly efficient method for the synthesis of alkenes. rsc.org This transformation is crucial for introducing vinyl linkages and extending the molecular framework from the C3 position of the indazole core.

While these reactions are well-established for the general class of 1H-indazole-3-carboxaldehydes, specific documented examples utilizing 7-bromo-5-nitro-1H-indazole-3-carbaldehyde as the substrate are not extensively reported in the current literature. However, the electron-withdrawing nature of the bromo and nitro substituents on the indazole ring is expected to enhance the electrophilicity of the C3-aldehyde, potentially facilitating these condensation reactions.

The C3-carbaldehyde is a key synthon for building fused heterocyclic systems, where the aldehyde provides one or more carbon atoms for the new ring. This strategy is widely employed in medicinal chemistry to create novel scaffolds with diverse biological activities. The aldehyde can react with various bifunctional nucleophiles to construct five- or six-membered rings fused to the indazole core. Common examples of heterocycles formed from 1H-indazole-3-carboxaldehydes include oxazoles, thiazoles, and benzimidazoles. nih.govrsc.org For instance, reaction with a 1,2-phenylenediamine in an oxidative environment would be expected to yield a benzimidazole-fused indazole system.

The aldehyde functionality can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to two different classes of compounds with distinct chemical properties and further synthetic potential.

Reduction: The reduction of the C3-carbaldehyde to a hydroxymethyl group can be achieved using a variety of standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄). This transformation yields (7-bromo-5-nitro-1H-indazol-3-yl)methanol, which can be used in etherification or esterification reactions. It is important to select a reducing agent that is chemoselective for the aldehyde and does not reduce the nitro group, although stronger reducing agents could potentially reduce both functionalities.

Oxidation: The aldehyde can be oxidized to the corresponding 7-bromo-5-nitro-1H-indazole-3-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives. A plausible side reaction during some transformations of indazoles in acidic conditions can be a dediazoniation process followed by oxidation, which can also lead to the formation of a carboxylic acid side product. nih.gov

Functionalization Strategies for the Indazole Core

Functionalization of the indazole core itself, particularly at the nitrogen atoms or available carbon positions, is a primary strategy for modulating the molecule's physicochemical properties.

For an NH-free indazole like the title compound, functionalization predominantly occurs at the N1 or N2 positions of the pyrazole (B372694) ring. The regioselectivity of these reactions is a critical consideration and is often dictated by steric and electronic factors of the substituents already present on the indazole ring, as well as the reaction conditions. nih.gov

N-Alkylation: The direct alkylation of the indazole NH group typically yields a mixture of N1 and N2 alkylated isomers. beilstein-journals.org However, the regiochemical outcome can be strongly influenced by the substitution pattern. Studies on substituted indazoles have shown that electron-withdrawing groups on the benzene (B151609) ring significantly impact the N1/N2 ratio. nih.gov Notably, a substituent at the C7 position exerts a strong directing effect. An electron-withdrawing group like the nitro group at C7 has been shown to confer excellent N2 regioselectivity (≥96%) in alkylation reactions. nih.gov This is attributed to both steric hindrance at the N1 position and electronic effects that favor the N2 tautomer. Therefore, alkylation of this compound is expected to proceed with high selectivity for the N2 position.

Table 1: Influence of Substituent Position on N-Alkylation Regioselectivity of Indazoles

| Substituent Position | Substituent Type | Predominant Isomer | Reference |

|---|---|---|---|

| C3 | Sterically demanding (e.g., t-Bu) | N1 | d-nb.info |

| C7 | Electron-withdrawing (e.g., NO₂, CO₂Me) | N2 | nih.gov |

| C4, C5, C6 | Electron-withdrawing (e.g., CO₂Me) | Mixture, slight N1 preference | beilstein-journals.org |

N-Acylation and N-Arylation: N-acylation is also a common transformation, which has been suggested to favor the thermodynamically more stable N1 regioisomer, sometimes via isomerization of an initially formed N2-acyl indazole. nih.gov N-arylation can be achieved using metal-catalyzed cross-coupling reactions, such as the copper-catalyzed coupling of indazoles with aryl halides. acs.org These methods provide access to a wide range of N-aryl indazole derivatives.

The presence of the strongly electron-withdrawing nitro group at the C5 position activates the indazole core towards nucleophilic attack, enabling functionalization via Nucleophilic Substitution of Hydrogen (SNH), often referred to as Vicarious Nucleophilic Substitution (VNS). kuleuven.be In this reaction, a nucleophile (typically a carbanion with a leaving group on the α-carbon) attacks an electron-deficient aromatic ring at a hydrogen-bearing carbon atom.

The reaction proceeds via the formation of an intermediate σH-adduct, followed by the elimination of a hydrogen atom and the leaving group from the nucleophile to restore aromaticity. nih.gov For nitroarenes, this substitution occurs preferentially at positions ortho and/or para to the nitro group. kuleuven.be

In the case of this compound, the nitro group at C5 activates the C4 and C6 positions for potential SNH reactions. Given the steric hindrance at the C4 position from the adjacent C5-nitro group, the C6 position is the most probable site for nucleophilic attack by carbanions. This strategy allows for the direct formation of a new carbon-carbon bond at C6, introducing substituents such as alkyl, aryl, or functionalized methyl groups onto the indazole core. kuleuven.benih.gov

Table 2: Examples of SNH Reactions on Nitro-Heterocyclic Compounds

| Substrate | Nucleophile | Position of Substitution | Reference |

|---|---|---|---|

| 5-Nitroquinoline | Chloromethyl phenyl sulfone | C6 (ortho to NO₂) | kuleuven.be |

| 8-Nitroquinoline | 9H-Carbazole | C7 (ortho to NO₂) | nih.gov |

| 1-Alkyl-5-nitroimidazole | Carbon nucleophiles | C5 (ipso-substitution) | nih.gov |

| 5-Nitro-1H-indazole | (Expected) Carbanions | C4 or C6 | Inferred from kuleuven.be |

Electrophilic Substitution Reactions and Halogenation of the Indazole Ring

The indazole ring, a bicyclic heteroaromatic system, is susceptible to electrophilic substitution. However, the reactivity and regioselectivity of such reactions are profoundly influenced by the nature and position of existing substituents on the ring. For this compound, the indazole core is heavily substituted with three powerful electron-withdrawing groups: a nitro group at C5, a bromo group at C7, and a carbaldehyde group at C3.

Electrophilic aromatic substitution on the indazole ring generally occurs on the benzene portion. The positions available for substitution in this specific molecule would be C4 and C6. However, the combined deactivating effect of the -NO₂ (at C5), -CHO (at C3), and -Br (at C7) groups significantly reduces the electron density of the aromatic system, making further electrophilic attack exceptionally difficult under standard conditions. These groups withdraw electron density through both resonance and inductive effects, creating a highly electron-deficient ring system that is resistant to typical electrophiles.

Halogenation, a common electrophilic substitution reaction, has been studied on various indazole derivatives. For instance, direct bromination of 2H-indazoles can be achieved at the C3 position using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). chim.itnih.gov Regioselective bromination at the C7 position has also been achieved on 4-substituted NH-free indazoles using NBS. nih.gov However, these examples start with relatively more activated or less deactivated indazole cores. In the case of this compound, the C3, C5, and C7 positions are already occupied. Any further halogenation would have to occur at the highly deactivated C4 or C6 positions, a process that is not synthetically favorable and has not been reported. The presence of the existing substituents makes the molecule highly unreactive towards further electrophilic halogenation.

The table below summarizes the directing effects and reactivity impact of the substituents present on the indazole ring, which collectively lead to the deactivation of the molecule towards electrophilic substitution.

| Substituent | Position | Effect on Reactivity | Directing Influence |

| -CHO | C3 | Strong Deactivation | Meta-directing |

| -NO₂ | C5 | Strong Deactivation | Meta-directing |

| -Br | C7 | Deactivation | Ortho-, Para-directing |

Due to the strong deactivation, forcing conditions for electrophilic substitution would likely lead to degradation of the molecule rather than the desired substitution.

Influence of Bromo and Nitro Substituents on Electronic Properties and Reactivity Profiles

The nitro group at the C5 position is a powerful electron-withdrawing group, acting through both a strong resonance (-M) effect and an inductive (-I) effect. This significantly lowers the electron density across the entire bicyclic system. The influence of a nitro group on indazole reactivity is well-documented; studies on nitro-1H-indazoles have shown that the position of the nitro group critically affects the molecule's properties. nih.gov For example, 7-nitro-1H-indazole has been reported to be unreactive toward formaldehyde (B43269) under conditions where other nitro-indazoles react, highlighting the profound deactivating effect of a nitro group at the C7 position. nih.gov While the nitro group in the target molecule is at C5, its strong electron-withdrawing nature similarly deactivates the ring.

The bromo substituent at the C7 position also contributes to the deactivation of the ring, primarily through its electron-withdrawing inductive effect (-I). Although halogens possess lone pairs capable of a resonance-donating effect (+M), the inductive effect is generally dominant in influencing reactivity in aromatic systems.

The combination of these substituents results in a significantly lowered nucleophilicity of the indazole ring system. Quantum-chemical calculations on substituted N-heterocycles have shown that the position of endocyclic nitrogen atoms relative to a substituent profoundly influences its electronic properties. rsc.org In this molecule, the electron density is drawn away from the carbocyclic ring and towards the nitro, bromo, and carbaldehyde functions, as well as the heterocyclic pyrazole moiety.

This pronounced electron deficiency has several consequences for the molecule's reactivity profile:

Reduced Nucleophilicity: The molecule is a very poor nucleophile, making it unreactive in typical electrophilic aromatic substitution reactions as discussed previously.

Enhanced Acidity: The N-H proton at the N1 position is rendered more acidic due to the stabilization of the resulting indazolide anion by the numerous electron-withdrawing groups.

Susceptibility to Nucleophilic Attack: While electrophilic attack is disfavored, the electron-poor nature of the ring may render it more susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the nitro group, although steric hindrance from adjacent groups could be a limiting factor.

The table below details the electronic effects of the key substituents on the indazole core.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (-M) | Overall Impact on Ring Electron Density |

| Nitro (-NO₂) | C5 | Strong | Strong | Significant Decrease |

| Bromo (-Br) | C7 | Strong | Weak (Donating, +M) | Moderate Decrease |

| Carbaldehyde (-CHO) | C3 | Strong | Strong | Significant Decrease |

7 Bromo 5 Nitro 1h Indazole 3 Carbaldehyde As a Key Synthetic Building Block in Heterocyclic Chemistry

Role as a Versatile Intermediate in the Construction of Complex Organic Architectures

7-Bromo-5-nitro-1H-indazole-3-carbaldehyde is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in synthetic organic chemistry. The indazole scaffold itself is of significant interest in medicinal chemistry, often considered a bioisostere of indole, and is a core component of several kinase inhibitor drugs. nih.gov The true synthetic versatility of this molecule, however, stems from the aldehyde group (-CHO) at the 3-position of the indazole ring.

This aldehyde functionality acts as a reactive handle, providing a direct entry point for a variety of chemical transformations. nih.govrsc.org It allows for the extension of the molecular framework and the introduction of new functional groups and ring systems at a key position. The presence of both a bromine atom and a nitro group on the benzene (B151609) portion of the indazole core imparts unique electronic properties to the molecule. These electron-withdrawing substituents modify the reactivity of the indazole ring system and the attached aldehyde, making it a specialized building block for the synthesis of complex, polyfunctionalized 3-substituted indazoles. nih.govrsc.org The strategic placement of these groups offers opportunities for further modifications through reactions such as nucleophilic aromatic substitution or cross-coupling, enabling the construction of intricate organic architectures.

Precursor for the Development of Diverse Heterocyclic Scaffolds and Derivatives

The primary utility of this compound as a precursor lies in the rich reactivity of its aldehyde group. nih.gov This group can be readily converted into a wide array of other functionalities, paving the way for the synthesis of diverse heterocyclic scaffolds. nih.govrsc.org The transformation of the aldehyde is a common and effective strategy for elaborating the indazole core into more complex drug-like molecules and other functional compounds. unina.itnih.gov

Key transformations originating from the indazole-3-carbaldehyde moiety include:

Condensation Reactions: It can undergo Knoevenagel and Wittig condensations to form new carbon-carbon double bonds, yielding alkene derivatives. nih.govrsc.org

Cyclization Reactions: The aldehyde is a crucial participant in cyclization reactions to form new fused or appended heterocyclic rings. It serves as an electrophilic partner for a variety of nucleophiles, leading to the formation of heteroaromatic compounds such as oxazoles, thiazoles, and benzimidazoles. nih.gov

Reductive Amination: The aldehyde can be converted into amines, providing access to another important class of derivatives. nih.gov

These reactions demonstrate the compound's role as a versatile precursor, enabling access to a broad chemical space of indazole derivatives. The table below summarizes some of the potential synthetic pathways starting from an indazole-3-carbaldehyde core.

| Reaction Type | Reactant(s) | Resulting Scaffold/Derivative | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds (e.g., Malononitrile) | Indazol-3-yl Acrylonitrile Derivatives | nih.gov |

| Wittig Reaction | Phosphorus Ylides | Indazol-3-yl Alkene Derivatives | nih.govrsc.org |

| Cyclization | o-Phenylenediamines | Indazol-3-yl Benzimidazole Derivatives | nih.gov |

| Cyclization | Aminothiols | Indazol-3-yl Thiazole Derivatives | nih.gov |

| Reductive Amination | Ammonia or Amines, Reducing Agent | 3-(Aminomethyl)-1H-indazole Derivatives | nih.gov |

Applications in the Rational Design of Functional Materials

While the primary focus for indazole derivatives has been in medicinal chemistry, their unique structures also make them candidates for applications in materials science. chemimpex.com Heterocyclic compounds are integral to the design of functional organic materials, including polymers, coatings, and fluorescent probes. chemimpex.com

Specifically for this compound, its highly polarized structure, resulting from the strong electron-withdrawing nitro group and the halogen substituent, suggests potential for use in organic electronics. The combination of an electron-rich heterocyclic system with electron-deficient substituents can be a design strategy for creating materials with specific charge-transport properties. Furthermore, the presence of the bromine atom (a "heavy atom") could be leveraged to influence the photophysical properties of derived materials, potentially finding use in applications such as phosphorescent organic light-emitting diodes (OLEDs). The aldehyde group provides a convenient point for polymerization or for attaching the scaffold to other molecular units, allowing for the rational design and synthesis of advanced materials with tailored properties. chemimpex.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Bromo-5-nitro-1H-indazole-3-carbaldehyde, and how can reaction conditions be adjusted to enhance yield?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the indazole core. Key parameters include temperature control (e.g., maintaining 0–5°C during nitration to avoid byproducts), stoichiometric ratios of brominating agents (e.g., NBS or Br₂), and solvent selection (e.g., DMF for aldehyde introduction). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Yield optimization may require iterative adjustment of reaction time and catalyst loading (e.g., Pd catalysts for cross-coupling steps). Refer to analogous indazole syntheses for guidance on nitro-group stability under bromination conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons and aldehyde groups.

- IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and nitro-group (asymmetric stretch ~1520 cm⁻¹) presence.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous structural confirmation. Prepare crystals via slow evaporation in dichloromethane/hexane. Refinement parameters (R₁, wR₂) should align with standards (R₁ < 0.05 for high-resolution data) .

Advanced Research Questions

Q. How can researchers resolve ambiguities in the crystal structure determination of this compound using SHELXL?

- Methodological Answer : Ambiguities in electron density maps (e.g., disordered nitro or bromo groups) require iterative refinement. Strategies include:

- Occupancy Refinement : Split disordered atoms into multiple sites with constrained occupancy sums.

- Thermal Parameter Constraints : Apply ISOR or SIMU restraints to anisotropic displacement parameters (ADPs) for unstable regions.

- Twinned Data Handling : Use TWIN/BASF commands in SHELXL for twinned crystals, and validate with Hooft/Y statistics .

Q. What experimental and computational approaches are suitable for investigating the reactivity of the aldehyde group in this compound?

- Methodological Answer :

- Kinetic Studies : Monitor aldehyde reactivity (e.g., condensation with hydrazines) via HPLC or UV-Vis spectroscopy under varying pH and temperature.

- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electrophilicity at the aldehyde carbon and nitro-group electronic effects. Compare with experimental Hammett substituent constants .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer : Contradictions (e.g., NMR-indicated tautomerism vs. SCXRD static structure) require:

- Triangulation : Validate via variable-temperature NMR to detect dynamic processes and SCXRD at multiple temperatures.

- Complementary Techniques : Use LC-MS to confirm molecular weight and FTIR to cross-check functional groups.

- Literature Benchmarking : Compare with structurally similar indazole derivatives to identify common discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.